molecular formula C23H23N3O4 B11284113 6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11284113
M. Wt: 405.4 g/mol
InChI Key: YFNUDZRPUIBAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base to form an intermediate, which is then reacted with benzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzylamino and ethoxyphenyl groups contributes to its versatility in various reactions and applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

6-(benzylamino)-5-(3-ethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H23N3O4/c1-4-29-17-12-8-11-16(13-17)18-19-21(27)25(2)23(28)26(3)22(19)30-20(18)24-14-15-9-6-5-7-10-15/h5-13,24H,4,14H2,1-3H3

InChI Key

YFNUDZRPUIBAMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.